molecular formula C22H20N4O B2837773 N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105241-18-6

N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No. B2837773
CAS RN: 1105241-18-6
M. Wt: 356.429
InChI Key: BICOIFYRILDPCS-UHFFFAOYSA-N
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Description

“N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide” is a complex organic compound. It contains functional groups such as phenethyl, pyridinyl, and benzimidazolyl, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving aminopyridines and acetophenones . These reactions are typically catalyzed by copper(I) and can tolerate a wide range of functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions such as oxidative coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some similar compounds have been found to form a dense net of hydrogen bonds in certain conditions .

Scientific Research Applications

Medical Imaging

N-phenethyl-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide derivatives have been synthesized and evaluated for their potential as probes for the Peripheral Benzodiazepine Receptors (PBR) in vivo using SPECT (Single Photon Emission Computed Tomography). High affinity and selective ligands for PBR, such as substituted imidazo[1,2-α]pyridines, were developed for studying PBR using radioiodinated analogues, demonstrating the compound's utility in medical imaging applications (Katsifis et al., 2000).

Drug Design and Development

Significant effort has been directed toward the design and synthesis of this compound derivatives for drug development. One example is the discovery of K-604, a clinical candidate for the treatment of diseases involving overexpression of acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound demonstrated potent inhibition of human ACAT-1, highlighting its potential in drug development for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Chemical Synthesis and Corrosion Inhibition

Research into this compound derivatives has also extended to the field of chemical synthesis and corrosion inhibition. For instance, derivatives of this compound have been synthesized and evaluated as corrosion inhibitors, demonstrating promising inhibition efficiencies in both acidic and oil medium environments. Such studies underscore the chemical versatility and potential industrial applications of these compounds (Yıldırım & Cetin, 2008).

Insecticidal Applications

Additionally, derivatives have been investigated for their insecticidal properties. For example, novel heterocycles incorporating a thiadiazole moiety and derived from this compound have been synthesized and assessed against the cotton leafworm, Spodoptera littoralis. Such studies highlight the potential agricultural applications of these compounds (Fadda et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For instance, some compounds with similar structures have been found to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of certain proteins .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. For instance, compounds with similar structures have been studied for their potential use in non-linear optics .

properties

IUPAC Name

N-(2-phenylethyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c27-21(24-15-10-17-6-2-1-3-7-17)16-26-20-9-5-4-8-19(20)25-22(26)18-11-13-23-14-12-18/h1-9,11-14H,10,15-16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICOIFYRILDPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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